

Spectroscopic Analysis of (+)-Neomenthol: A Technical Overview

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Compound of Interest

Compound Name: (+)-Neomenthol

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This guide provides an in-depth look at the spectroscopic data for **(+)-Neomenthol**, a naturally occurring monoterpenoid. The information is tailored for researchers, scientists, and professionals in drug development, offering key data and methodologies for the characterization of this compound. **(+)-Neomenthol**, with the IUPAC name (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol, is a diastereomer of the more common menthol.^[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(+)-Neomenthol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **(+)-Neomenthol** were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.^{[1][2]}

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.105	d	H-1 (CH-OH)
1.836	m	H-8 (CH-isopropyl)
1.693	m	H-2, H-6a, H-5
1.525	m	H-7 (CH-isopropyl)
1.269	m	H-3a, H-6e
1.088	m	H-3e
0.958	d	CH ₃ (isopropyl)
0.921	d	CH ₃ (isopropyl)
0.873	d	CH ₃ -C5

Data sourced from the Biological Magnetic Resonance Bank (BMRB) under accession bmse000498 and ChemicalBook.[\[2\]](#)[\[3\]](#)

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms.

Chemical Shift (δ) ppm	Assignment
67.725 (67.57)	C-1 (CH-OH)
47.919 (47.88)	C-2
42.557 (42.50)	C-6
35.050 (34.99)	C-4
29.184 (29.05)	C-7 (CH-isopropyl)
25.836 (25.72)	C-5
24.184 (24.09)	C-3
22.352 (22.28)	C-10 (CH ₃ -C5)
21.182 (21.10)	CH ₃ (isopropyl)
20.706 (20.64)	CH ₃ (isopropyl)

Data sourced from BMRB (bmse000498) and a study on the reduction of menthone.[\[2\]](#)[\[4\]](#)

Values in parentheses are from the latter source for comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **(+)-Neomenthol** is characterized by the presence of a hydroxyl group and alkane C-H bonds.

Frequency (cm ⁻¹)	Intensity	Assignment
~3300-3400	Strong, Broad	O-H stretch (alcohol)
~2850-2960	Strong	C-H stretch (alkane)
~1450-1470	Medium	C-H bend (methylene/methyl)
~1370-1385	Medium	C-H bend (gem-dimethyl)
~1030-1080	Strong	C-O stretch (secondary alcohol)

Assignments are based on typical IR frequencies for alcohols and alkanes and are consistent with spectra available for menthol isomers.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For **(+)-Neomenthol** ($C_{10}H_{20}O$), the molecular weight is 156.27 g/mol .[\[1\]](#)

Electron Ionization (EI-MS)

m/z	Relative Intensity	Assignment/Fragment
156	Low	$[M]^+$ (Molecular Ion)
141	Moderate	$[M - CH_3]^+$
138	Moderate	$[M - H_2O]^+$
123	Moderate	$[M - H_2O - CH_3]^+$
95	High	$[M - H_2O - C_3H_7]^+$ or $[C_7H_{11}]^+$
81	High	$[C_6H_9]^+$
71	High	$[C_5H_{11}]^+$ or fragmentation of the cyclohexane ring
55	High	$[C_4H_7]^+$
43	Base Peak	$[C_3H_7]^+$ (isopropyl cation)

Fragmentation pattern is predicted based on typical EI-MS behavior of cyclic alcohols and data available from spectral databases.[\[1\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific results.

NMR Spectroscopy Protocol

A sample of **(+)-Neomenthol** is dissolved in deuterated chloroform (CDCl_3) to a concentration of approximately 50 mM.[7] Tetramethylsilane (TMS) is added as an internal reference (0 ppm). The spectra are recorded on a 400 or 500 MHz NMR spectrometer at a constant temperature of 298K (25°C).[2][8] For ^1H NMR, standard parameters are used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.[8]

IR Spectroscopy Protocol

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.[9] For a liquid sample like **(+)-Neomenthol**, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates (salt plates) to create a thin film.[10] The spectrum is then recorded over a range of 4000 to 400 cm^{-1} . [9]

Mass Spectrometry Protocol

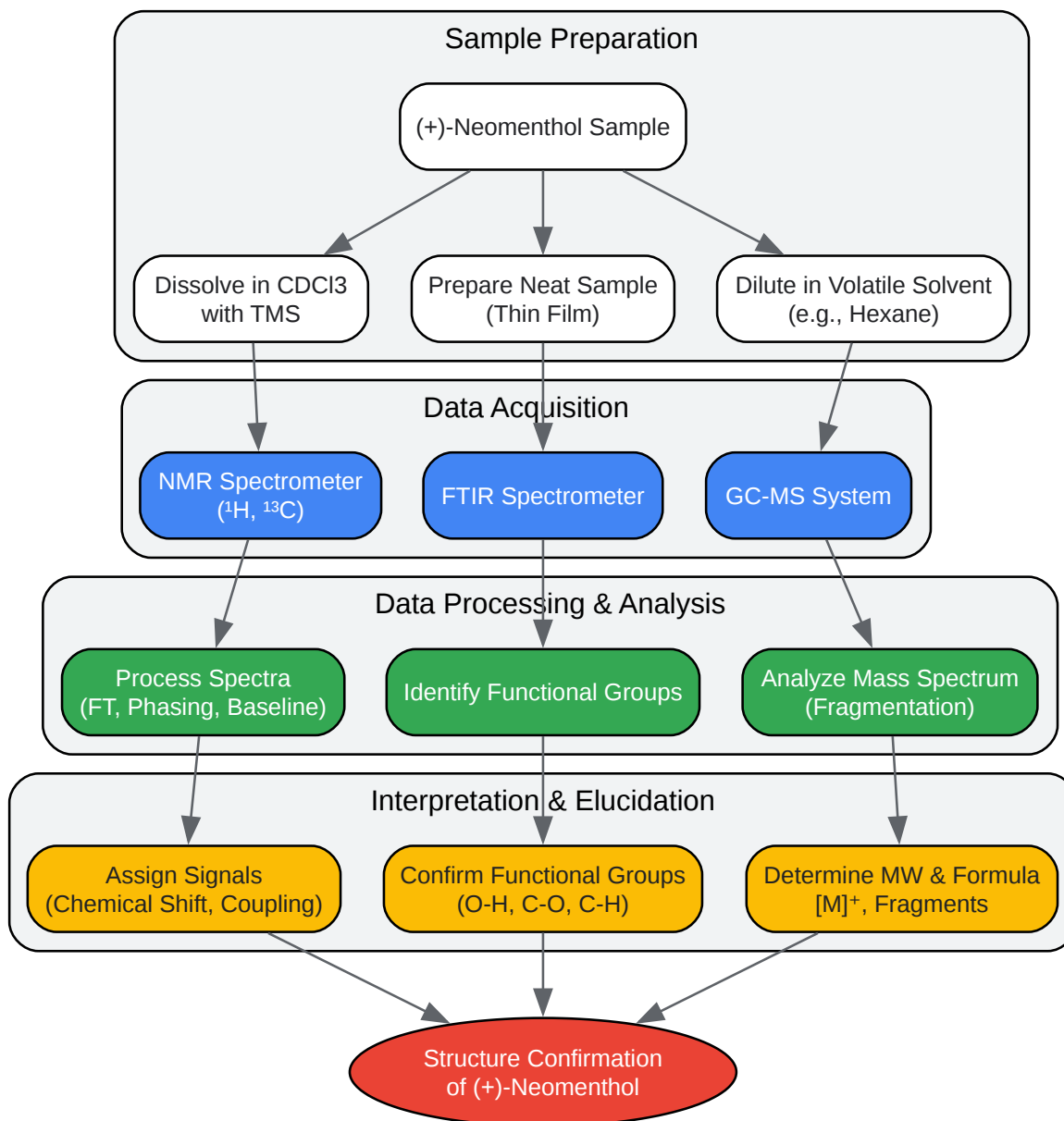
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for volatile terpenoids like **(+)-Neomenthol**. [11]

- **Sample Preparation:** The sample is dissolved in a volatile organic solvent such as hexane or ethanol.
- **Gas Chromatography (GC):** A small volume (e.g., 1 μL) of the solution is injected into the GC. A capillary column like a DB-35MS is used.[12] The oven temperature is programmed to start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components of the sample.[8] Helium is typically used as the carrier gas.[12]
- **Mass Spectrometry (MS):** As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is commonly used, with a standard energy of 70 eV. The mass analyzer scans a mass range, for example, from 35 to 250 amu, to detect the molecular ion and its fragments.[12]

Visualization of Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure compound such as **(+)-Neomenthol**.

General Workflow for Spectroscopic Analysis of (+)-Neomenthol



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Caption: Workflow from sample preparation to structure confirmation.

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